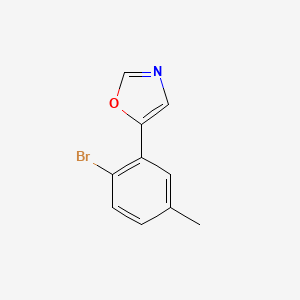

5-(2-bromo-5-methylphenyl)oxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-bromo-5-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8BrNO . It is a solid substance .

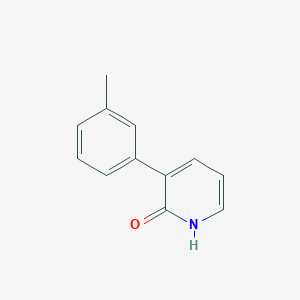

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring attached to a phenyl ring which is substituted with a bromine atom and a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, oxazoles in general can undergo a variety of reactions. For instance, they can undergo direct arylation and alkenylation .Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 238.08 . The density and boiling point of this compound are not explicitly mentioned in the search results.科学研究应用

BMPO has been studied for its potential applications in the scientific research field. It has been used as a building block for the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of heterocyclic compounds such as pyridines, quinolines, and thiophenes. BMPO has also been used as a precursor for the synthesis of biologically active compounds such as antibiotics, anti-inflammatory agents, and antitumor agents.

作用机制

Target of Action

Similar compounds with an oxazole scaffold have been found to have a broad pharmacological spectrum . They have been used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry .

Mode of Action

Oxazole derivatives are known to bind with various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These actions suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with oxazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

实验室实验的优点和局限性

BMPO is a useful compound for laboratory experiments due to its low cost and ease of synthesis. However, BMPO is not suitable for use in high-temperature reactions due to its low boiling point. In addition, BMPO is not soluble in water and must be handled with care in order to avoid any potential hazards.

未来方向

The potential applications of BMPO are vast and varied. Future research should focus on further exploring the biochemical and physiological effects of BMPO, as well as its potential applications in drug development. In addition, further research should be conducted to explore the potential of BMPO as a catalyst in organic synthesis reactions. Finally, further research should be conducted to explore the potential of BMPO as a material for energy storage devices.

合成方法

BMPO can be synthesized by a variety of methods. The most common method is the reaction of 2-bromo-5-methylphenol with potassium phthalimide in the presence of a base. This reaction is carried out at a temperature of 70-80°C for 1-2 hours. The product is then purified by recrystallization. Other methods for the synthesis of BMPO include the reaction of 2-bromo-5-methylphenol with phthalic anhydride, the reaction of 5-methyl-2-bromophenol with formaldehyde, and the reaction of 2-bromo-5-methylphenol with ethyl acetoacetate.

安全和危害

属性

IUPAC Name |

5-(2-bromo-5-methylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-2-3-9(11)8(4-7)10-5-12-6-13-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFKGLJIDDEEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)

![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)

![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)